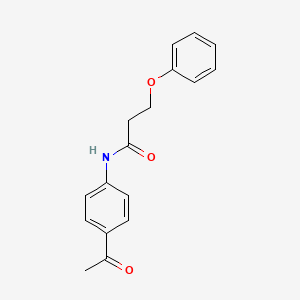

![molecular formula C14H20N4O3S2 B5567626 N-[(3S*,4R*)-1-(咪唑并[2,1-b][1,3]噻唑-6-羰基)-4-异丙基-3-吡咯烷基]甲磺酰胺](/img/structure/B5567626.png)

N-[(3S*,4R*)-1-(咪唑并[2,1-b][1,3]噻唑-6-羰基)-4-异丙基-3-吡咯烷基]甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related sulfonamides, including structures incorporating imidazo[2,1-b]thiazol, often involves nucleophilic addition reactions and subsequent cyclization processes. A one-pot two-stage method has been developed for synthesizing target heterocyclic compounds without isolating intermediates, proposing a tentative mechanism for the formation of annulated heterocyclic derivatives (Rozentsveig et al., 2013).

Molecular Structure Analysis

N-[(3S*,4R*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide, by virtue of its imidazo[2,1-b]thiazol and methanesulfonamide groups, is expected to exhibit unique structural features. The molecular and supramolecular structures of related N-substituted methanesulfonamides demonstrate diverse conformations and intermolecular interactions, including hydrogen bonding and π-π stacking, which significantly influence their physical and chemical behaviors (Jacobs et al., 2013).

Chemical Reactions and Properties

Compounds with the imidazo[2,1-b]thiazol moiety are involved in various chemical reactions, including regioselective synthesis and functionalization processes. For instance, iodine-catalyzed regioselective sulfenylation of imidazo[2,1-b]thiazoles using sulfonyl hydrazides as a thiol surrogate highlights the reactivity of such structures towards the formation of C-N, C-O, and C-S bonds under metal and oxidant-free conditions, presenting a library of functionalized derivatives (Organic & biomolecular chemistry, 2015).

Physical Properties Analysis

The physical properties of N-substituted methanesulfonamides, and related compounds, are influenced by their molecular structure, which dictates solubility, melting points, and thermal behavior. Studies on zinc methanesulfonate complexes with various ligands have provided insights into their thermal stability, decomposition patterns, and the role of sulfonamide moieties in determining the physical properties of these complexes (Silveira et al., 2004).

Chemical Properties Analysis

The chemical properties of such compounds are characterized by their reactivity, stability, and interaction with various reagents. The synthesis of N-substituted methanesulfonamides often explores their potential as ligands for metal coordination, highlighting the versatility and reactivity of the sulfonamide group in forming stable complexes with different metals. This underlines the importance of the sulfonamide functionality in determining the chemical behavior of these compounds (Dodoff et al., 2004).

科学研究应用

新颖的合成方法

最近的研究强调了类似于 N-[(3S*,4R*)-1-(咪唑并[2,1-b][1,3]噻唑-6-羰基)-4-异丙基-3-吡咯烷基]甲磺酰胺的化合物的创新合成技术。例如,Patel 等人(2016 年)介绍了一种涉及咪唑并[2,1-b]噻唑的 C-C 键形成的无金属方法,展示了高效且环保的合成方法的潜力 Patel 等人,2016 年。

抗菌和抗癌活性

研究还探讨了与 N-[(3S*,4R*)-1-(咪唑并[2,1-b][1,3]噻唑-6-羰基)-4-异丙基-3-吡咯烷基]甲磺酰胺在结构上相关的化合物的抗菌和抗癌特性。Premakumari 等人(2014 年)合成了酰胺磺酰胺甲烷连接的双杂环,包括双噁唑、噻唑和咪唑,表现出显着的抗菌和抗癌活性 Premakumari 等人,2014 年。

催化和材料科学应用

进一步的研究深入探讨了相关化合物的催化应用。例如,Mouradzadegun 等人(2015 年)报道了使用催化量的磺胺酸官能化纳米颗粒合成 N-稠合咪唑[1,2-a]吡啶和咪唑并[2,1-b]噻唑-喹啉衍生物,展示了这些化合物在促进环境友好条件下的化学反应中的多功能性 Mouradzadegun 等人,2015 年。

杂环化合物的先进合成

该领域还研究了杂环化合物的合成,Bashandy(2015 年)的研究重点是合成包含噻唑和咪唑并[1,2-a]吡啶等的新型磺酰胺,用于抗人类肝癌评估 Bashandy,2015 年。

未来方向

属性

IUPAC Name |

N-[(3S,4R)-1-(imidazo[2,1-b][1,3]thiazole-6-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O3S2/c1-9(2)10-6-18(7-11(10)16-23(3,20)21)13(19)12-8-17-4-5-22-14(17)15-12/h4-5,8-11,16H,6-7H2,1-3H3/t10-,11+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQZCXMIKYWGRW-WDEREUQCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CC1NS(=O)(=O)C)C(=O)C2=CN3C=CSC3=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C(=O)C2=CN3C=CSC3=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3S*,4R*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S*,5R*)-6-methyl-3-[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567551.png)

![3-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxylic acid](/img/structure/B5567553.png)

![5-(2-furyl)-4-[(3-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5567562.png)

![3-(3-hydroxy-3-methylbutyl)-N-[(1S)-2-hydroxy-1-phenylethyl]benzamide](/img/structure/B5567577.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5567584.png)

![(3S*,4R*)-3-(dimethylamino)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-propyl-1-pyrrolidinecarboxamide](/img/structure/B5567599.png)

![3-methyl-8-[(1-phenylcyclopentyl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5567611.png)

![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5567615.png)

![4-methyl-N-[3-(2-methyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]benzamide](/img/structure/B5567621.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5567641.png)